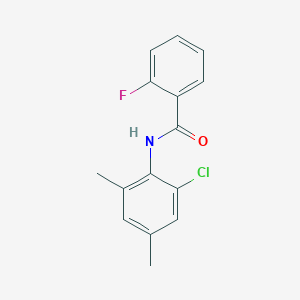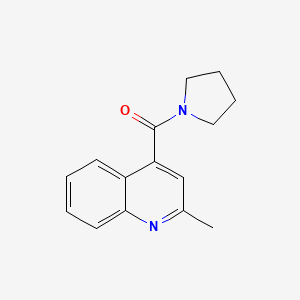![molecular formula C13H19N3O3 B7479510 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a piperazine ring, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate carboxylic acid derivative to form the piperazine derivative.
Oxidation Reaction: The piperazine derivative undergoes an oxidation reaction to introduce the oxo group, resulting in the formation of the intermediate compound.
Coupling Reaction: The intermediate compound is then coupled with furan-2-carboxylic acid to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the piperazine or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide can be compared with other similar compounds that contain piperazine, furan, or carboxamide groups. Some of these similar compounds include:
Imatinib: A well-known anticancer drug that also contains a piperazine ring.
Furan-2-carboxylic acid derivatives: Compounds that share the furan-2-carboxamide structure.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15-6-8-16(9-7-15)12(17)4-5-14-13(18)11-3-2-10-19-11/h2-3,10H,4-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCZJPNSYWUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)

![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)
